Detorubicin hydrochloride

Catalog No.
S548608
CAS No.
64291-45-8
M.F
C33H40ClNO14
M. Wt
710.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Detorubicin hydrochloride

CAS Number

64291-45-8

Product Name

Detorubicin hydrochloride

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate;hydrochloride

Molecular Formula

C33H40ClNO14

Molecular Weight

710.1 g/mol

InChI

InChI=1S/C33H39NO14.ClH/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39;/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3;1H/t14-,17-,19-,21-,26+,33-;/m0./s1

InChI Key

PJODMULXZJQLDJ-NMELVCTCSA-N

SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl

solubility

Soluble in DMSO, not in water

Synonyms

Detorubicin; MCMC 4777; NSC 292652; RP 33921.

Canonical SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl

Isomeric SMILES

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC.Cl

The exact mass of the compound Detorubicin hydrochloride is 673.23705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Detorubicin hydrochloride is a semi-synthetic 14-diethoxyacetoxy ester derivative of daunorubicin, functioning as a highly specialized anthracycline prodrug. Unlike standard doxorubicin, detorubicin exhibits a highly pH-dependent stability profile—remaining stable in acidic environments while rapidly hydrolyzing into active doxorubicin under neutral pH conditions [1]. Procured primarily as a hydrochloride salt to ensure optimal aqueous solubility and prevent precipitation during formulation, it is a critical material for researchers developing pH-sensitive drug delivery systems, liposomal formulations, and targeted oncological therapies. Furthermore, its unique pharmacokinetic distribution and established clinical activity against specific doxorubicin-resistant malignancies, such as metastatic melanoma, make it an indispensable benchmark compound in advanced antineoplastic research and comparative toxicity modeling [2].

Substituting detorubicin hydrochloride with more common in-class analogs like doxorubicin or daunorubicin fundamentally compromises experimental design, particularly in targeted delivery and melanoma research. Doxorubicin is an active moiety that lacks the pH-triggered prodrug mechanics of detorubicin; using it bypasses the controlled-release phase required for testing acid-stable, neutral-hydrolyzing delivery vehicles[1]. Furthermore, doxorubicin has historically failed to show significant activity in malignant melanoma models, whereas detorubicin demonstrates a distinct efficacy profile, making analog substitution invalid for melanoma-specific assays [2]. Finally, substituting the hydrochloride salt with a free-base anthracycline introduces severe aqueous solubility limitations and precipitation risks in ready-to-use parenteral formulations, disrupting reproducibility in concentration-dependent assays [3].

pH-Dependent Prodrug Hydrolysis for Targeted Delivery

Detorubicin is specifically engineered as a prodrug that leverages environmental pH for activation. It maintains structural stability in acidic environments (e.g., formulation buffers or specific tumor microenvironments) but undergoes rapid hydrolysis into doxorubicin within minutes under neutral pH conditions, such as the bloodstream[1]. In contrast, doxorubicin is already in its active form and does not offer this pH-triggered release mechanism.

Evidence DimensionpH-dependent activation mechanism
Target Compound DataStable in acid; rapid hydrolysis to doxorubicin at neutral pH (within minutes)
Comparator Or BaselineDoxorubicin (No pH-triggered prodrug hydrolysis)
Quantified DifferenceBinary mechanistic difference (pH-triggered prodrug vs. active agent)
ConditionsAcidic vs. neutral pH aqueous environments

This property is essential for procuring a reference standard for pH-sensitive liposomal or nanoparticle drug delivery systems designed to release payloads systemically.

Differentiated Efficacy in Metastatic Melanoma Models

While anthracyclines are generally broad-spectrum, detorubicin exhibits a uniquely high activity profile against malignant melanoma. In clinical evaluations of untreated metastatic melanoma, detorubicin achieved a 36% objective response rate (complete and partial remissions) [1]. Conversely, doxorubicin (Adriamycin) has historically failed to demonstrate significant activity in this specific cancer type, even at escalated doses [1].

Evidence DimensionObjective response rate in untreated metastatic melanoma
Target Compound Data36% response rate (complete and partial)
Comparator Or BaselineDoxorubicin (Negligible/insignificant activity)
Quantified Difference>30% absolute increase in objective response rate
ConditionsIn vivo metastatic melanoma treatment

Buyers screening antineoplastic agents for melanoma must select detorubicin over doxorubicin to ensure baseline efficacy in their assays.

Aqueous Solubility and Ready-to-Use Formulation Stability

The hydrochloride salt of detorubicin provides critical advantages in processability and formulation. It allows for the preparation of sterile, pyrogen-free, ready-to-use (RTU) aqueous solutions that remain stable at a pH range of 2.5 to 6.5 [1]. Substituting with free-base anthracyclines often results in poor aqueous solubility, leading to precipitation during dilution or requiring complex lyophilization and reconstitution steps [1].

Evidence DimensionSolution stability and processing requirements
Target Compound DataStable in RTU aqueous solutions at pH 2.5–6.5
Comparator Or BaselineFree-base anthracyclines (Require lyophilization/reconstitution; prone to precipitation)
Quantified DifferenceElimination of lyophilization step; expanded acidic stability window
ConditionsParenteral formulation and intravenous dilution

Procuring the hydrochloride salt ensures seamless integration into liquid formulation workflows and prevents costly precipitation errors during in vivo dosing.

Myelosuppression Profile and Dose Escalation Potential

Detorubicin demonstrates a distinct toxicity profile compared to other anthracyclines, particularly regarding bone marrow suppression. In clinical studies, the minimal myelosuppression and absence of other significant non-cardiac toxicities allowed for dose escalations (from 120 mg/m2 up to 150-180 mg/m2) in 35% of subjects [1]. This differs from daunorubicin, which generally exhibits higher general toxicity and stricter dose-limiting myelosuppression [2].

Evidence DimensionDose escalation feasibility due to myelosuppression levels
Target Compound DataDose escalation possible in 35% of cases due to minimal myelosuppression
Comparator Or BaselineDaunorubicin (Higher general toxicity limiting escalation)
Quantified Difference25-50% allowable dose increase (120 to 180 mg/m2) in tolerant models
ConditionsIn vivo dose optimization

This allows researchers to establish higher maximum tolerated doses (MTD) in specific animal models without premature termination due to bone marrow failure.

Development of pH-Triggered Prodrug Delivery Systems

Because detorubicin hydrochloride remains stable in acidic environments but hydrolyzes to doxorubicin at neutral pH, it is the ideal active pharmaceutical ingredient (API) for designing pH-sensitive liposomes, polymeric nanoparticles, and tumor-microenvironment-targeted delivery vehicles [1].

Positive Control in Melanoma Oncology Assays

Given its proven 36% response rate in metastatic melanoma—a cancer type where standard doxorubicin fails—detorubicin is an essential procurement choice as a positive control or benchmark compound in high-throughput screening and in vivo modeling of melanoma-specific therapies [2].

Ready-to-Use (RTU) Parenteral Formulation Development

The high aqueous solubility and stability of the hydrochloride salt at pH 2.5 to 6.5 make it highly suitable for industrial formulation studies aimed at developing liquid, non-lyophilized injectable antineoplastics, reducing manufacturing complexity and reconstitution errors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

673.23705

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XMI0YV2GFR

Other CAS

64291-45-8

Dates

Last modified: 02-18-2024
1: Zijlstra JG, Meijer C, Timmer-Bosscha H, Le TK, de Vries EG, Mulder NH. Activity of (7) anthracycline related compounds in an doxorubicin sensitive human small cell lung cancer line and its doxorubicin resistant descendant. Activity of doxorubicin, daunorubicin, 4-deoxyrubicin, 4-demethoxydaunorubicin, detorubicin, 4'-epidoxorubicin and mitoxantrone. Eur J Respir Dis Suppl. 1987;149:53-5. PubMed PMID: 3034649.
2: Chawla SP, Legha SS, Benjamin RS. Detorubicin--an active anthracycline in untreated metastatic melanoma. J Clin Oncol. 1985 Nov;3(11):1529-34. PubMed PMID: 4056844.
3: Colbert N, Vannetzel JM, Izrael V, Schlienger M, Milleron B, Blanchon F, Herman D, Akoun G, Roland J, Chatelet F, et al. A prospective study of detorubicin in malignant mesothelioma. Cancer. 1985 Nov 1;56(9):2170-4. PubMed PMID: 3902205.
4: Zenebergh A, Baurain R, Trouet A. Cellular pharmacology of detorubicin and doxorubicin in L1210 cells. Eur J Cancer Clin Oncol. 1984 Jan;20(1):115-21. PubMed PMID: 6537910.
5: Chauvergne J, Bui NB, Cappelaere P, Gary-Bobo J, Guerrin J, Armand JP, Durand M. [Chemotherapy in advanced malignant melanoma. Results of a controlled trial comparing a combination of dacarbazine (DTIC) and detorubicin with dacarbazine alone]. Sem Hop. 1982 Dec 16;58(46):2697-701. French. PubMed PMID: 6297068.
6: Cappelaere P, Chauvergne J, Klein T, Gary-Bobo J, Guerrin J, Meeus L. [Randomized trial of vincristin-methotrexate-bleomycin and cis-platin or detorubicin for advanced head and neck cancer (author's transl)]. Bull Cancer. 1981;68(5):422-7. French. PubMed PMID: 6174165.
7: Huybrechts M, Trouet A. Comparative toxicity of detorubicin and doxorubicin, free and DNA-bound, for hemopoietic stem cells. Cancer Chemother Pharmacol. 1980;5(2):79-82. PubMed PMID: 7471318.
8: Clinical study of detorubicin. EORTC Clinical Screening Group. Recent Results Cancer Res. 1980;74:184-91. PubMed PMID: 7444139.
9: Maral R, Heusse D, Lavelle F, Cueille G, Marlard M, Jacquillat C, Maral J, Auclerc MF, Weil M, Auclerc G, Bernard J. Experimental and clinical activity of a new anthracycline derivative: detorubicin (14-diethoxyacetoxydaunorubicin). Recent Results Cancer Res. 1980;74:172-83. PubMed PMID: 7444138.
10: Preliminary results of a phase II trial on solid tumors of detorubicin, a new anthracyclin. Cancer Clin Trials. 1980 Summer;3(2):115-20. PubMed PMID: 7428135.

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